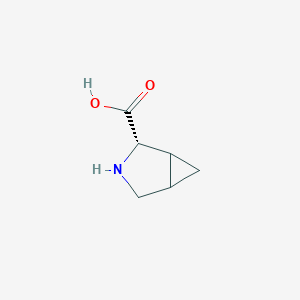
3,4-Methanoproline
Vue d'ensemble
Description
3,4-Methanoproline is a synthetic analogue of proline, characterized by the presence of a bridged methylene group at the 3,4-positions of the pyrrolidine ring. This structural modification imparts unique conformational and stereoelectronic properties to the compound, making it a valuable tool in medicinal chemistry and peptide research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Methanoproline typically involves the cyclopropanation of dehydroproline. One common method is the intramolecular insertion of cyclopropylidenes into C-H bonds adjacent to nitrogen, yielding enantiomerically pure this compound . Another approach involves the coupling of chiral starting materials followed by cyclization and functional group interconversion .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in stereocontrolled synthesis and the availability of chiral catalysts have made large-scale production more feasible .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Methanoproline undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced proline analogues.
Substitution: Nucleophilic substitution at the methylene bridge.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents like potassium permanganate.
Reduction: Employs reducing agents such as lithium aluminum hydride.
Substitution: Involves nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include oxo derivatives, reduced analogues, and substituted proline derivatives .
Applications De Recherche Scientifique
3,4-Methanoproline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptidomimetics and constrained amino acids.
Biology: Serves as an inhibitor of proline metabolism and transport systems in bacteria.
Medicine: Incorporated into drug design for its ability to enhance the pharmacological properties of peptides.
Mécanisme D'action
The mechanism of action of 3,4-Methanoproline involves its interaction with proline transport systems and metabolic pathways. It inhibits the proline transport system in bacteria like Escherichia coli and Salmonella typhimurium, disrupting their growth . Additionally, it acts as an inhibitor of angiotensin-converting enzyme, making it relevant in the treatment of hypertension .
Comparaison Avec Des Composés Similaires
2,3-Methanoproline: Another proline analogue with a methylene bridge at the 2,3-positions.
4,5-Methanoproline: Contains a methylene bridge at the 4,5-positions and is part of the structure of saxagliptin, a diabetes medication.
Uniqueness: 3,4-Methanoproline is unique due to its specific methylene bridge positioning, which imparts distinct conformational rigidity and bioactivity. This makes it particularly useful in the design of peptidomimetics and as a tool in medicinal chemistry .
Propriétés
IUPAC Name |
(2S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9)/t3?,4?,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDOTWVUXVXVDR-YCXLAJEKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C1[C@H](NC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















